"Potassium trifluoro(4-phenoxyphenyl)boranuide" CAS number
"Potassium trifluoro(4-phenoxyphenyl)boranuide" CAS number
An In-Depth Technical Guide to Potassium Trifluoro(4-phenoxyphenyl)boranuide for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of Potassium trifluoro(4-phenoxyphenyl)boranuide, a key reagent in modern organic synthesis. With the CAS Number 1187951-62-7 , this organotrifluoroborate salt has emerged as a superior alternative to traditional boronic acids, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its remarkable stability, ease of handling, and high reactivity make it an invaluable tool for researchers and professionals in drug development and materials science. This document delves into its fundamental properties, synthesis protocols, and core applications, offering field-proven insights into its practical use and the chemical principles that underpin its advantages.
Introduction to Potassium Organotrifluoroborates: A Paradigm Shift from Boronic Acids
For decades, the Suzuki-Miyaura cross-coupling reaction has been a cornerstone of C-C bond formation, enabling the construction of complex molecular architectures.[3] The traditional nucleophilic partner, the organoboronic acid, however, suffers from inherent limitations such as instability towards air and moisture, and a propensity for protodeboronation, which can complicate reaction stoichiometry and purification.[4]
Potassium trifluoro(4-phenoxyphenyl)boranuide belongs to the class of potassium organotrifluoroborates, which elegantly surmount these challenges.[4] These tetracoordinate boron species are typically crystalline, monomeric solids that exhibit exceptional bench-top stability, often capable of being stored indefinitely without special precautions.[3][4] This enhanced stability prevents the degradation pathways common to boronic acids, ensuring more reliable and reproducible results in complex synthetic routes.[4]
Table 1: Core Compound Identification
| Property | Value |
| Compound Name | Potassium trifluoro(4-phenoxyphenyl)boranuide |
| CAS Number | 1187951-62-7[1][2] |
| Molecular Formula | C₁₂H₉BF₃KO[1] |
| Molecular Weight | 276.11 g/mol [2] |
| IUPAC Name | potassium trifluoro(4-phenoxyphenyl)borate(1-)[2] |
| MDL Number | MFCD18605928[1] |
Physicochemical Properties & Strategic Advantages
The utility of Potassium trifluoro(4-phenoxyphenyl)boranuide stems directly from its unique structure and properties, which offer distinct advantages over tricoordinate organoboron reagents.
Key Advantages:
-
Enhanced Stability: These salts are air- and moisture-stable crystalline solids, simplifying handling and storage.[4][5] This contrasts sharply with many boronic acids, which can dehydrate to form boroxines or undergo decomposition.
-
Resistance to Protodeboronation: The tetracoordinate nature of the boron atom makes organotrifluoroborates significantly less susceptible to cleavage of the C-B bond by acidic protons (protodeboronation).[4][6] This allows for the use of a wider range of solvents, including protic ones like water and alcohols, and ensures that near-stoichiometric amounts of the reagent can be used effectively.[1][4]
-
Monomeric Structure: Unlike boronic acids which can exist as oligomeric boroxines, organotrifluoroborates are well-defined monomeric species.[3] This ensures known stoichiometry and eliminates ambiguity in reagent measurement.
-
Ease of Purification: The final products are often crystalline solids that can be easily purified by recrystallization.[4][5]
Table 2: Comparative Properties of Organoboron Reagents
| Feature | Boronic Acids | Potassium Organotrifluoroborates | Rationale for Preference |
| Stability | Often unstable to air/moisture; can form boroxines. | Crystalline, bench-stable solids.[3] | Simplifies storage and handling; ensures reagent integrity. |
| Protodeboronation | Susceptible, especially under basic or acidic conditions. | Highly resistant.[4] | Enables broader reaction conditions and better atom economy. |
| Structure | Can exist as equilibria of monomers and trimers. | Defined monomeric species.[3] | Provides precise stoichiometry and reproducibility. |
| Handling | May require inert atmosphere; purity can vary. | Easily weighed in air; high purity via recrystallization.[5] | Increases experimental efficiency and reliability. |
Synthesis and Purification Protocols
The preparation of potassium organotrifluoroborates is remarkably straightforward, a key factor in their widespread adoption. The most common method involves the treatment of a corresponding boronic acid or boronate ester with an inexpensive fluorinating agent, potassium hydrogen fluoride (KHF₂).[3][4][7]
Protocol 1: Synthesis from Boronic Acid
This is the most direct method for converting a commercially available or previously synthesized boronic acid into its more stable trifluoroborate counterpart.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-phenoxyphenylboronic acid in warm methanol.
-
Fluorination: To this solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approximately 4 equivalents).
-
Precipitation: Stir the mixture at room temperature. The desired potassium trifluoro(4-phenoxyphenyl)boranuide will precipitate out of the solution as a white solid. The process can be accelerated by cooling the mixture in an ice bath.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the solid sequentially with cold methanol and then diethyl ether to remove any residual starting materials and solvent.
-
Drying: Dry the purified product under vacuum to yield the final, stable salt.
Diagram: General Synthesis Workflow
Caption: General synthesis pathways to the target compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application for Potassium trifluoro(4-phenoxyphenyl)boranuide is as a robust nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is fundamental to constructing biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and organic electronic materials.[1]
The Causality Behind Experimental Choices
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields.
-
Catalyst/Ligand: Palladium acetate (Pd(OAc)₂) is a common palladium precursor. It is often paired with electron-rich, bulky phosphine ligands like RuPhos or XPhos. These ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center and promote the final reductive elimination step, which are often the rate-limiting steps of the catalytic cycle.
-
Base: A base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is required. Its role is to facilitate the transmetalation step, where the organic group is transferred from the borate salt to the palladium center.
-
Solvent: A mixture of an organic solvent (like toluene or THF) and water is typically used. The water helps to dissolve the base and the borate salt, while the organic solvent dissolves the aryl halide and the palladium catalyst.
Protocol 2: Suzuki-Miyaura Cross-Coupling with an Aryl Halide
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Potassium trifluoro(4-phenoxyphenyl)boranuide (1.2 equiv), the aryl or heteroaryl halide (1.0 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos, 4-10 mol%) in the chosen organic solvent (e.g., toluene). Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add the organic solvent and deionized water (e.g., a 10:1 toluene/water mixture) to the reaction flask.
-
Reaction: Heat the mixture with vigorous stirring at the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Applications in Drug Discovery and Medicinal Chemistry
The 4-phenoxyphenyl structural motif is present in numerous biologically active compounds and approved drugs. The ability to efficiently and reliably synthesize derivatives containing this scaffold is therefore of high interest to medicinal chemists. The use of Potassium trifluoro(4-phenoxyphenyl)boranuide allows for:
-
Late-Stage Functionalization: Introducing the 4-phenoxyphenyl group late in a synthetic sequence on a complex, drug-like molecule. The stability and functional group tolerance of the trifluoroborate are critical for this application.
-
Library Synthesis: Rapidly generating a diverse library of related compounds for structure-activity relationship (SAR) studies by coupling the borate salt with a wide array of aryl and heteroaryl halides.
-
Improved Yields and Purity: The high efficiency and clean nature of the reaction often lead to higher yields and simpler purification, accelerating the drug discovery timeline.
While boron is present in some approved drugs like Bortezomib (Velcade®), the primary role of reagents like Potassium trifluoro(4-phenoxyphenyl)boranuide is as a synthetic intermediate, not as a final therapeutic agent.[8] Its value lies in enabling the efficient construction of the carbon skeletons of new chemical entities.
Storage and Handling
-
Storage: For long-term stability, it is recommended to store the compound at 2-8°C.[1] While it is bench-stable for routine use, prolonged storage in a cool, dry place preserves its integrity.
-
Handling: No special handling precautions beyond standard laboratory safety procedures (gloves, safety glasses) are typically required due to its non-volatile, solid nature and stability in air.
Conclusion
Potassium trifluoro(4-phenoxyphenyl)boranuide stands as a testament to the advances in organoboron chemistry. It offers a robust, reliable, and highly efficient solution to the challenges posed by traditional boronic acids in Suzuki-Miyaura cross-coupling. Its superior stability, ease of handling, and predictable reactivity provide chemists in drug discovery, materials science, and academic research with a powerful tool for building complex molecular architectures. By understanding the principles behind its synthesis and application, researchers can fully leverage its potential to accelerate innovation.
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